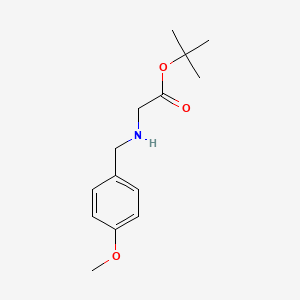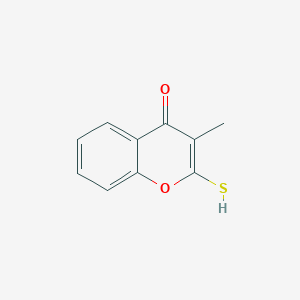![molecular formula C17H14BrClN2O4S B8292256 3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester](/img/structure/B8292256.png)
3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromopyridine sulfonyl group, a chloroindole moiety, and a propionic acid methyl ester group. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester typically involves multiple steps, including the formation of the bromopyridine sulfonyl chloride and the chloroindole intermediates. These intermediates are then coupled under specific reaction conditions to form the final product.
Formation of Bromopyridine Sulfonyl Chloride: This step involves the sulfonylation of 5-bromopyridine using chlorosulfonic acid, resulting in the formation of 5-bromopyridine-3-sulfonyl chloride.
Synthesis of Chloroindole: The chloroindole moiety can be synthesized through a series of reactions starting from indole, involving chlorination and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester can undergo various chemical reactions, including:
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The chloroindole moiety may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-sulfonyl chloride: A precursor in the synthesis of the target compound.
Methyl 5-bromopyridine-3-carboxylate: Another bromopyridine derivative with different functional groups.
3-Amino-5-bromopyridine: A related compound with an amino group instead of a sulfonyl group.
Uniqueness
3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester is unique due to its combination of a bromopyridine sulfonyl group and a chloroindole moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various research applications .
Properties
Molecular Formula |
C17H14BrClN2O4S |
|---|---|
Molecular Weight |
457.7 g/mol |
IUPAC Name |
methyl 3-[1-(5-bromopyridin-3-yl)sulfonyl-5-chloroindol-3-yl]propanoate |
InChI |
InChI=1S/C17H14BrClN2O4S/c1-25-17(22)5-2-11-10-21(16-4-3-13(19)7-15(11)16)26(23,24)14-6-12(18)8-20-9-14/h3-4,6-10H,2,5H2,1H3 |
InChI Key |
KXNUCAPMFYBZPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CN(C2=C1C=C(C=C2)Cl)S(=O)(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4,5-Dichloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol](/img/structure/B8292189.png)


![3-[(Biphenyl-4-carbonyl)-amino]-2-hydroxy-benzoic acid methyl ester](/img/structure/B8292222.png)







![2-[[(6-methoxy-2-pyridinyl)amino]methyl]Phenol](/img/structure/B8292284.png)

